[4-(2-FLUOROPHENYL)PIPERAZINO][2-(4-METHOXYPHENYL)-4-QUINOLYL]METHANONE
Overview
Description
[4-(2-FLUOROPHENYL)PIPERAZINO][2-(4-METHOXYPHENYL)-4-QUINOLYL]METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, a methoxyphenyl group, and a quinoline moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-FLUOROPHENYL)PIPERAZINO][2-(4-METHOXYPHENYL)-4-QUINOLYL]METHANONE typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final compound. The general synthetic route includes:
Preparation of 2-fluorophenylpiperazine: This step involves the reaction of 2-fluoroaniline with piperazine under controlled conditions.
Synthesis of 2-(4-methoxyphenyl)-4-quinoline: This is achieved through a series of reactions starting from 4-methoxyaniline and involving cyclization to form the quinoline ring.
Coupling Reaction: The final step involves coupling the 2-fluorophenylpiperazine with 2-(4-methoxyphenyl)-4-quinoline using a suitable coupling agent such as a carbodiimide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-(2-FLUOROPHENYL)PIPERAZINO][2-(4-METHOXYPHENYL)-4-QUINOLYL]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline or piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(2-FLUOROPHENYL)PIPERAZINO][2-(4-METHOXYPHENYL)-4-QUINOLYL]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to understand the binding mechanisms and effects on proteins and enzymes.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is being explored as a candidate for drug development, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Industry
Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [4-(2-FLUOROPHENYL)PIPERAZINO][2-(4-METHOXYPHENYL)-4-QUINOLYL]METHANONE involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and influencing neural signaling pathways. This interaction can lead to changes in neurotransmitter levels, which may have therapeutic effects in conditions like depression and anxiety.
Comparison with Similar Compounds
Similar Compounds
- [4-(2-CHLOROPHENYL)PIPERAZINO][2-(4-METHOXYPHENYL)-4-QUINOLYL]METHANONE
- [4-(2-BROMOPHENYL)PIPERAZINO][2-(4-METHOXYPHENYL)-4-QUINOLYL]METHANONE
- [4-(2-IODOPHENYL)PIPERAZINO][2-(4-METHOXYPHENYL)-4-QUINOLYL]METHANONE
Uniqueness
The uniqueness of [4-(2-FLUOROPHENYL)PIPERAZINO][2-(4-METHOXYPHENYL)-4-QUINOLYL]METHANONE lies in the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it distinct from its chloro, bromo, and iodo analogs.
Properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-[2-(4-methoxyphenyl)quinolin-4-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O2/c1-33-20-12-10-19(11-13-20)25-18-22(21-6-2-4-8-24(21)29-25)27(32)31-16-14-30(15-17-31)26-9-5-3-7-23(26)28/h2-13,18H,14-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPVIFZFEPCRDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=CC=C5F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.